molecular formula C23H15NaO4S B12348650 Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate CAS No. 69658-16-8

Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate

Cat. No.: B12348650
CAS No.: 69658-16-8
M. Wt: 410.4 g/mol
InChI Key: HHSQDAVYSVPYRY-UHFFFAOYSA-M
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Description

Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is an organic compound with the molecular formula C23H15O4SNa. This compound is known for its unique structure, which includes a benzo[de]anthracene moiety linked to a benzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate typically involves the reaction of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the neutralization of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with sodium hydroxide, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate involves its interaction with specific molecular targets and pathways. The benzo[de]anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid
  • 7H-Benz[de]anthracen-7-one
  • Benzenesulfonic acid derivatives

Uniqueness

Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is unique due to its combination of the benzo[de]anthracene moiety and the benzenesulfonate group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

69658-16-8

Molecular Formula

C23H15NaO4S

Molecular Weight

410.4 g/mol

IUPAC Name

sodium;4-(7H-benzo[a]phenalen-3-yloxy)benzenesulfonate

InChI

InChI=1S/C23H16O4S.Na/c24-28(25,26)18-10-8-17(9-11-18)27-22-13-12-20-19-6-2-1-4-15(19)14-16-5-3-7-21(22)23(16)20;/h1-13H,14H2,(H,24,25,26);/q;+1/p-1

InChI Key

HHSQDAVYSVPYRY-UHFFFAOYSA-M

Canonical SMILES

C1C2=C3C(=CC=C2)C(=CC=C3C4=CC=CC=C41)OC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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